molecular formula C13H10O4 B14685479 3-(cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one CAS No. 24493-46-7

3-(cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one

Katalognummer: B14685479
CAS-Nummer: 24493-46-7
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: RNWLOIIIOUQVPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, a hydroxyl group, and a chromen-2-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Cyclopropanecarbonyl)-4-hydroxy-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features. The presence of both a cyclopropane ring and a chromen-2-one structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

24493-46-7

Molekularformel

C13H10O4

Molekulargewicht

230.22 g/mol

IUPAC-Name

3-(cyclopropanecarbonyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C13H10O4/c14-11(7-5-6-7)10-12(15)8-3-1-2-4-9(8)17-13(10)16/h1-4,7,15H,5-6H2

InChI-Schlüssel

RNWLOIIIOUQVPR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)C2=C(C3=CC=CC=C3OC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.